Cas no 108233-98-3 (Glycine,N-[N-(N-L-alanyl-L-leucyl)-(Z)-a,b-didehydro-N-methylphenylalanyl]-(9CI))
108233-98-3 structure
Product Name:Glycine,N-[N-(N-L-alanyl-L-leucyl)-(Z)-a,b-didehydro-N-methylphenylalanyl]-(9CI)
CAS No:108233-98-3
MF:C21H30N4O5
MW:418.486705303192
CID:161452
PubChem ID:6442858
Update Time:2025-04-19
Glycine,N-[N-(N-L-alanyl-L-leucyl)-(Z)-a,b-didehydro-N-methylphenylalanyl]-(9CI) Chemical and Physical Properties
Names and Identifiers
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- Glycine,N-[N-(N-L-alanyl-L-leucyl)-(Z)-a,b-didehydro-N-methylphenylalanyl]-(9CI)
- 2-[[(E)-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]-methylamino]-3-phenylprop-2-enoyl]amino]acetic acid
- 108233-98-3
- Glycine, N-(N-(N-L-alanyl-L-leucyl)-(Z)-alpha,beta-didehydro-N-methylphenylalanyl)-
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- Inchi: 1S/C21H30N4O5/c1-13(2)10-16(24-19(28)14(3)22)21(30)25(4)17(20(29)23-12-18(26)27)11-15-8-6-5-7-9-15/h5-9,11,13-14,16H,10,12,22H2,1-4H3,(H,23,29)(H,24,28)(H,26,27)/b17-11+
- InChI Key: WEGYZNRTGUNQKZ-GZTJUZNOSA-N
- SMILES: O=C(C(CC(C)C)NC(C(C)N)=O)N(C)/C(/C(NCC(=O)O)=O)=C/C1C=CC=CC=1
Computed Properties
- Exact Mass: 418.2218
- Monoisotopic Mass: 418.22162007g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 10
- Complexity: 656
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 142Ų
Experimental Properties
- PSA: 141.83
Glycine,N-[N-(N-L-alanyl-L-leucyl)-(Z)-a,b-didehydro-N-methylphenylalanyl]-(9CI) Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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